molecular formula C10H17NO6 B1390408 Boc-threo-beta-methyl-DL-aspartic acid CAS No. 159107-42-3

Boc-threo-beta-methyl-DL-aspartic acid

Cat. No. B1390408
CAS RN: 159107-42-3
M. Wt: 247.24 g/mol
InChI Key: HMBGLGONPRHXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-threo-beta-methyl-DL-aspartic acid” is a chemical compound used for proteomics research . It is an amino acid derivative . The molecular formula of this compound is C10H17NO6 and it has a molecular weight of 247.25 .


Molecular Structure Analysis

The molecular structure of “Boc-threo-beta-methyl-DL-aspartic acid” is represented by the formula C10H17NO6 . Unfortunately, the specific structural details or the 3D molecular structure are not provided in the available resources.


Chemical Reactions Analysis

The specific chemical reactions involving “Boc-threo-beta-methyl-DL-aspartic acid” are not detailed in the available resources. It’s important to note that as an amino acid derivative, it may participate in various biochemical reactions, particularly in the field of proteomics research .


Physical And Chemical Properties Analysis

“Boc-threo-beta-methyl-DL-aspartic acid” is a white powder . It has a molecular weight of 247.25 and a molecular formula of C10H17NO6 . More specific physical and chemical properties like melting point, boiling point, or solubility are not provided in the available resources.

Mechanism of Action

The mechanism of action of “Boc-threo-beta-methyl-DL-aspartic acid” is not specified in the available resources. As an amino acid derivative used in proteomics research, it may play a role in protein synthesis or modification .

Safety and Hazards

The safety information for “Boc-threo-beta-methyl-DL-aspartic acid” indicates that it is for research use only and is not intended for diagnostic or therapeutic use . Specific hazards or safety precautions are not detailed in the available resources.

Future Directions

The future directions of “Boc-threo-beta-methyl-DL-aspartic acid” are not explicitly mentioned in the available resources. Given its use in proteomics research , it may continue to be a valuable tool in the study of proteins and their functions.

properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-5(7(12)13)6(8(14)15)11-9(16)17-10(2,3)4/h5-6H,1-4H3,(H,11,16)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBGLGONPRHXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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